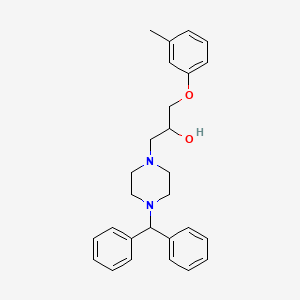
1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol (BPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a β-adrenoceptor antagonist that has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects.
Aplicaciones Científicas De Investigación
DNA Interaction and Cellular Applications
A review on Hoechst 33258, a compound structurally similar to 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, highlights its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property makes it valuable for fluorescent DNA staining and investigating the molecular basis of DNA sequence recognition and binding. Such compounds offer a starting point for rational drug design, especially in targeting specific DNA sequences or structures for therapeutic purposes (Issar & Kakkar, 2013).
Environmental and Analytical Chemistry
The review on the fate and behavior of parabens, which share phenolic structures with 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, in aquatic environments provides insights into the environmental impact of chemical compounds. Understanding the degradation, bioaccumulation, and potential endocrine-disrupting effects of such compounds is crucial for assessing their environmental safety and designing more eco-friendly alternatives (Haman et al., 2015).
Cytochrome P450 Enzyme Interactions
Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms, including studies on compounds like 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, is crucial for understanding drug metabolism and potential drug-drug interactions. Such studies are foundational in predicting and managing adverse interactions in therapeutic settings, contributing to safer and more effective drug development (Khojasteh et al., 2011).
Antimicrobial Applications
Chitosan's review as an aminopolysaccharide biopolymer with antimicrobial potential provides a perspective on natural compounds' ability to combat microbial growth. Understanding the structure-activity relationships and mechanisms of action of biopolymers like chitosan can inspire the development of new antimicrobial agents or coatings, potentially including derivatives of 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol (Raafat & Sahl, 2009).
Radical Scavenging and Antioxidant Activity
The review on chromones, compounds related to the chemical class of 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, emphasizes their antioxidant properties. Such compounds neutralize active oxygen and interrupt free radical processes, offering protection against cell impairment and diseases. Insights into the structural basis of radical scavenging activity could guide the design of new antioxidants for therapeutic or cosmetic applications (Yadav et al., 2014).
Propiedades
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c1-22-9-8-14-26(19-22)31-21-25(30)20-28-15-17-29(18-16-28)27(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-14,19,25,27,30H,15-18,20-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSCOSGWUPJUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

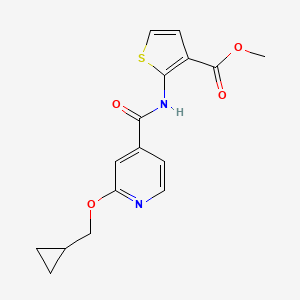
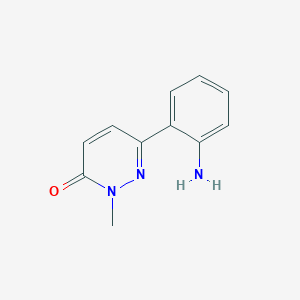
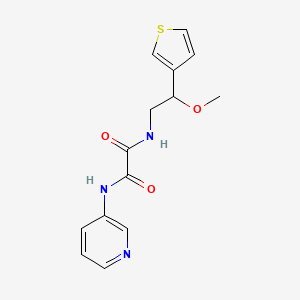
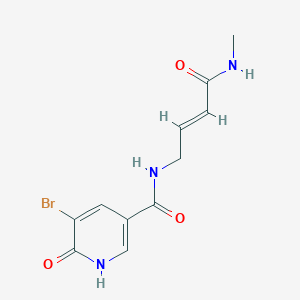
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2778593.png)
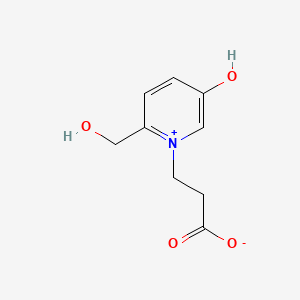
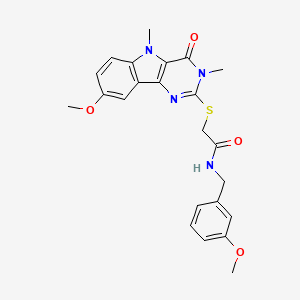
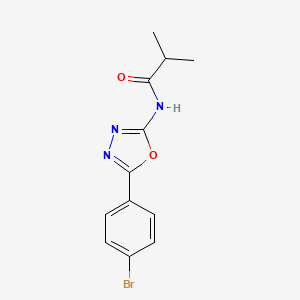
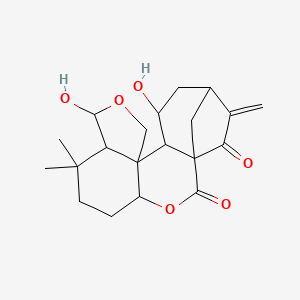

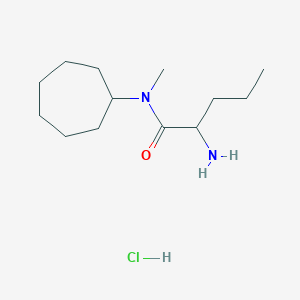
![Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate](/img/structure/B2778608.png)
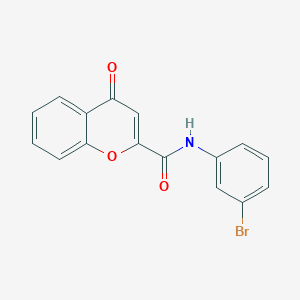
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone](/img/structure/B2778610.png)